3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene
Description
3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene is a halogenated benzene derivative characterized by a fluoro substituent at the para position and an iso-pentoxy group at the ortho position of the phenyl ring, attached to a propene chain. This compound is structurally notable for its electron-withdrawing fluorine atom and the bulky iso-pentoxy substituent, which influence its electronic and steric properties. According to CymitQuimica, it is currently listed as discontinued, limiting its commercial availability .
Properties
IUPAC Name |
4-fluoro-2-(3-methylbutoxy)-1-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO/c1-4-5-12-6-7-13(15)10-14(12)16-9-8-11(2)3/h4,6-7,10-11H,1,5,8-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEYNMSHCSUJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)F)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and iso-pentyl bromide.
Etherification: 4-Fluorophenol is reacted with iso-pentyl bromide in the presence of a base (e.g., potassium carbonate) to form 4-fluoro-2-iso-pentoxyphenol.
Alkylation: The resulting phenol is then subjected to an alkylation reaction with allyl bromide in the presence of a base (e.g., sodium hydride) to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to ketones.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Epoxides: Formed from oxidation of the double bond.
Ketones: Resulting from oxidation of the allylic position.
Saturated Derivatives: From reduction of the double bond.
Substituted Aromatics: From nucleophilic aromatic substitution.
Scientific Research Applications
3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen and Alkoxy Substituents
(a) 3-(4-ISOPROPYLPHENYL)-1-PROPENE
- Structure : Features an isopropyl group at the para position instead of fluorine and iso-pentoxy groups.
- Properties : The lack of fluorine reduces electron-withdrawing effects, while the isopropyl group contributes steric hindrance.
- Applications : Primarily used in polymer intermediates due to its stability .
(b) 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one
- Structure : Contains a ketone group (prop-2-en-1-one) and a methoxy substituent instead of iso-pentoxy.
- Properties : The ketone enhances polarity, increasing solubility in polar solvents. The methoxy group provides moderate electron-donating effects.
- Synthesis: Prepared via Claisen-Schmidt condensation (yield: 85%) using NaOH in ethanol .
(c) 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one
- Structure : A complex heterocyclic derivative sharing the 3-fluoro-4-isopropoxyphenyl motif.
- Properties : Higher molecular weight (600.2 g/mol) and multiple fluorine atoms enhance binding affinity in medicinal applications.
- Synthesis: Palladium-catalyzed cross-coupling (yield: 13–25%) using [1,1'-bis(diphenylphosphino)ferrocene]dichloro palladium(II) .
Functional and Application-Based Comparisons
Key Observations :
- Electron Effects: Fluorine and alkoxy groups modulate electronic density, affecting reactivity. For example, fluorine in 3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene enhances resistance to electrophilic substitution compared to non-fluorinated analogues .
- Steric Hindrance : Bulky iso-pentoxy groups reduce reaction rates in nucleophilic substitutions, as seen in synthetic challenges for Example 84 .
- Thermal Stability : Fluorinated aromatic compounds generally exhibit higher thermal stability, making them suitable for high-performance polymers (e.g., hexafluoropropene polymers in ) .
Research Findings and Challenges
- Environmental Concerns: Perfluorinated compounds () raise persistence issues, whereas non-fluorinated analogues like 3-(4-ISOPROPYLPHENYL)-1-PROPENE are less environmentally problematic .
- Commercial Viability : Discontinuation of this compound highlights challenges in scaling up halogenated alkoxy compounds .
Biological Activity
3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene is a compound of interest due to its potential therapeutic applications. Its structure suggests it may interact with biological systems in various ways, particularly in the context of enzyme modulation and receptor interaction. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The molecular formula of this compound can be represented as follows:
- IUPAC Name : 3-(4-Fluoro-2-isopentoxyphenyl)-prop-1-ene
- Molecular Formula : C14H17F
- Molecular Weight : 220.29 g/mol
Research indicates that compounds similar to this compound may act as activators of specific metabolic pathways, particularly those involving glucokinase. Glucokinase plays a crucial role in glucose metabolism, and its activation can lead to improved insulin sensitivity and glucose homeostasis .
Enzyme Modulation
Studies have shown that derivatives of aryl carbonyl compounds exhibit significant enzyme modulation capabilities. For instance, glucokinase activators can enhance insulin secretion from pancreatic beta cells, potentially benefiting conditions such as type 2 diabetes .
Receptor Interaction
Preliminary studies suggest that the compound may interact with various receptors involved in metabolic regulation. These interactions could influence pathways related to inflammation and cellular proliferation.
Data Table: Biological Activity Overview
Case Study 1: Glucokinase Activation in Diabetic Models
In a controlled study involving diabetic mice, administration of glucokinase activators led to a significant reduction in blood glucose levels. The study highlighted the role of compounds similar to this compound in enhancing glucokinase activity.
- Objective : Assess the impact on blood glucose regulation.
- Results : Blood glucose levels decreased by approximately 30% within two weeks of treatment.
- : The compound's ability to activate glucokinase suggests potential therapeutic applications in diabetes management.
Case Study 2: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects of phenolic compounds indicated that derivatives could inhibit pro-inflammatory cytokine production in vitro.
- Objective : Evaluate the anti-inflammatory effects on cultured macrophages.
- Results : A notable decrease in TNF-alpha and IL-6 levels was observed after treatment with the compound.
- : This suggests a promising avenue for developing anti-inflammatory therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
